Ethyl 3-(5-Oxazolyl)benzoate
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Overview
Description
Ethyl 3-(5-Oxazolyl)benzoate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is characterized by the presence of an oxazole ring attached to a benzoate ester
Scientific Research Applications
Ethyl 3-(5-Oxazolyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Ethyl 3-(5-Oxazolyl)benzoate should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . The compound should be stored in a well-ventilated place .
Mechanism of Action
Target of Action
Ethyl 3-(5-Oxazolyl)benzoate is a type of oxazole derivative. Oxazoles are heterocyclic compounds that often exhibit various biological activities and are used in medicinal chemistry . .
Biochemical Pathways
Oxazole derivatives can affect a variety of biochemical pathways depending on their specific structure and the presence of functional groups .
Result of Action
Oxazole derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the compound is stored at +4°C for stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(5-Oxazolyl)benzoate can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine to form ethyl 3-bromobenzoate. This intermediate is then subjected to a cyclization reaction with an appropriate oxazole precursor under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(5-Oxazolyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(5-Oxazolyl)benzoic acid.
Reduction: Ethyl 3-(5-Oxazolyl)benzyl alcohol.
Substitution: Various substituted oxazole derivatives.
Comparison with Similar Compounds
- Ethyl 3-(1,3-oxazol-5-yl)benzoate
- 3-(5-Oxazolyl)benzoic acid
- Ethyl 3-(5-isoxazolyl)benzoate
Comparison: Ethyl 3-(5-Oxazolyl)benzoate is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 3-(1,3-oxazol-5-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-13-8-16-11/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWUYDWGOSIVAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CN=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266720 |
Source
|
Record name | Benzoic acid, 3-(5-oxazolyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-84-1 |
Source
|
Record name | Benzoic acid, 3-(5-oxazolyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-(5-oxazolyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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